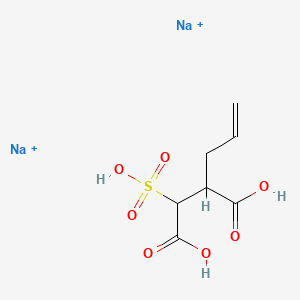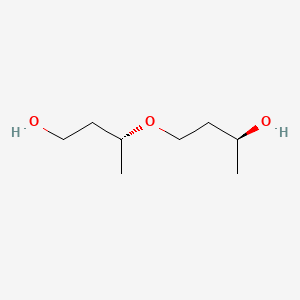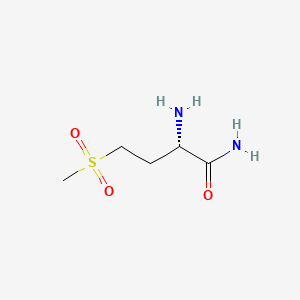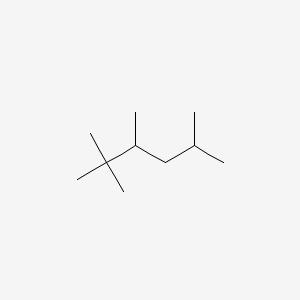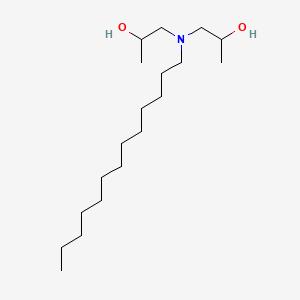
1,1'-(Tridecylimino)bis-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Tridecylimino)bis-2-propanol is an organic compound known for its use as a surfactant and emulsifier. It appears as a colorless to pale yellow liquid with low solubility in water . This compound is utilized in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,1’-(Tridecylimino)bis-2-propanol involves the reaction of tridecylamine with propylene oxide. The process typically occurs in a high-pressure reactor where tridecylamine is added first, followed by the introduction of nitrogen to replace the air in the reactor. The temperature is then raised to 60-80°C while continuously stirring. Propylene oxide is pumped into the reactor over 1-5 hours, and the temperature is further increased to 80-100°C. The reaction mixture is maintained at this temperature for 1-5 hours before cooling and releasing the pressure. The final product is obtained through rectification .
Análisis De Reacciones Químicas
1,1’-(Tridecylimino)bis-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-(Tridecylimino)bis-2-propanol has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: This compound is employed in biological studies to investigate its effects on cell membranes and protein interactions.
Industry: It is widely used in the production of detergents, cosmetics, and other personal care products.
Mecanismo De Acción
The mechanism of action of 1,1’-(Tridecylimino)bis-2-propanol involves its interaction with lipid bilayers in cell membranes. It disrupts the membrane structure, leading to increased permeability and facilitating the transport of molecules across the membrane. The molecular targets include phospholipids and membrane proteins, which are essential for maintaining cell integrity .
Comparación Con Compuestos Similares
1,1’-(Tridecylimino)bis-2-propanol can be compared with other similar compounds such as:
1,1’-(Dimethylamino)bis-2-propanol: This compound has similar surfactant properties but differs in its molecular structure and specific applications.
1,1’-(Dodecylimino)bis-2-propanol: Another surfactant with a slightly shorter alkyl chain, leading to different solubility and emulsifying properties.
1,1’-(Hexadecylimino)bis-2-propanol: This compound has a longer alkyl chain, which affects its hydrophobicity and interaction with lipid membranes.
These comparisons highlight the uniqueness of 1,1’-(Tridecylimino)bis-2-propanol in terms of its specific alkyl chain length and its resulting chemical and physical properties.
Propiedades
Número CAS |
62889-66-1 |
|---|---|
Fórmula molecular |
C19H41NO2 |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
1-[2-hydroxypropyl(tridecyl)amino]propan-2-ol |
InChI |
InChI=1S/C19H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(16-18(2)21)17-19(3)22/h18-19,21-22H,4-17H2,1-3H3 |
Clave InChI |
WFAMPSHDEGZREP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCN(CC(C)O)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



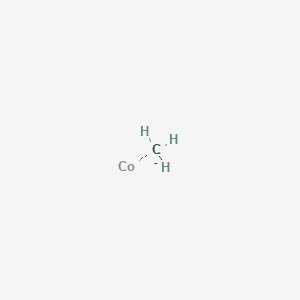
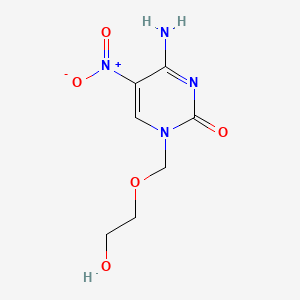
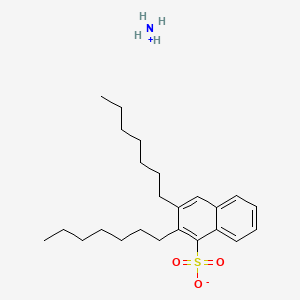

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
